N-[4-(2-Aminopropan-2-YL)phenyl]acetamide
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Overview
Description
N-[4-(2-Aminopropan-2-yl)phenyl]acetamide is an organic compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol . This compound is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with an isopropylamine group. It is primarily used in research and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-Aminopropan-2-yl)phenyl]acetamide typically involves the reaction of 4-isopropylphenylamine with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to facilitate the formation of the acetamide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the product. The use of automated purification systems further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-Aminopropan-2-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the acetamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as nitro compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[4-(2-Aminopropan-2-yl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding studies.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of N-[4-(2-Aminopropan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. This interaction can lead to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(4-(2-Aminoethyl)phenyl)propionamide: Similar structure with an ethyl group instead of an isopropyl group.
N-(4-(2-Methylthiazol-4-yl)phenyl)acetamide: Contains a thiazole ring instead of an isopropylamine group.
N-(4-(Aminosulfonyl)phenyl)ethylacetamide: Contains a sulfonyl group instead of an isopropylamine group.
Uniqueness
N-[4-(2-Aminopropan-2-yl)phenyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropylamine group enhances its binding affinity to certain molecular targets, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C11H16N2O |
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Molecular Weight |
192.26 g/mol |
IUPAC Name |
N-[4-(2-aminopropan-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C11H16N2O/c1-8(14)13-10-6-4-9(5-7-10)11(2,3)12/h4-7H,12H2,1-3H3,(H,13,14) |
InChI Key |
PJMGEXOWPCJIBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(C)(C)N |
Origin of Product |
United States |
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